2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile
Overview
Description
The compound “2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile” is a complex organic compound. It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of “2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile” is complex. The compound has a molecular weight of 216.24 . The InChI string representation of its structure isCc1c(C=O)c2ccccc2n1CC(N)=O
.
Scientific Research Applications
Chemistry and Reactivity
Reactions with Nitrogen Oxides : The reaction of indoles, such as 2-phenyl- and 1-methyl-2-phenylindole (similar structure to 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile), with nitrogen dioxide and nitrous acid, leads to the formation of isonitroso and nitroso derivatives, indicating potential applications in the synthesis of novel organic compounds (Astolfi et al., 2006).
Synthesis of Functionalized Indoles : The synthesis of benzonitrile derivatives, including those on the indole ring, can be achieved through reactions like the Leimgruber-Batcho reaction. This suggests potential uses in creating a variety of pharmaceutical and chemical products (Lézé et al., 2008).
Photolysis and Photochemical Transformations
- Light-Triggered Chemical Reactions : The photolysis of indole derivatives can lead to the release of certain chemicals (e.g., benzoic acid) and the transformation of functional groups. This indicates potential applications in photochemistry and the development of light-sensitive compounds (Lin & Abe, 2021).
Synthesis of Heteropolycyclic Compounds
- Building Blocks for Heteropolycyclic Compounds : The synthesis of highly functionalized enolate esters from indoles, leading to the formation of heteropolycyclic compounds, demonstrates the utility of indole derivatives in developing novel pharmaceuticals (García et al., 2017).
Biological Applications
Antibacterial and Antifungal Activities : Certain indole derivatives, including those similar to 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile, have been shown to possess antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Thirupathi et al., 2012).
Cytotoxic Activities in Cancer Research : Some indole derivatives exhibit cytotoxic activities against cancer cells, suggesting their potential use in cancer research and drug development (Bertrand et al., 2001).
Future Directions
The future directions for research on “2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential therapeutic applications. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have significant potential for drug development.
properties
IUPAC Name |
2-[(3-formylindol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-9-13-5-1-2-6-14(13)10-19-11-15(12-20)16-7-3-4-8-17(16)19/h1-8,11-12H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKHVRSYCMZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359319 | |
Record name | 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile | |
CAS RN |
340319-15-5 | |
Record name | 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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